Veledimex racemate

Description

Properties

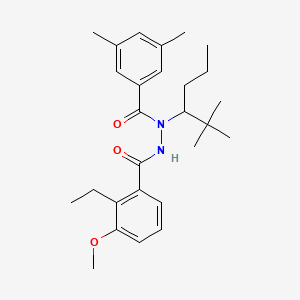

IUPAC Name |

N'-(3,5-dimethylbenzoyl)-N'-(2,2-dimethylhexan-3-yl)-2-ethyl-3-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O3/c1-9-12-24(27(5,6)7)29(26(31)20-16-18(3)15-19(4)17-20)28-25(30)22-13-11-14-23(32-8)21(22)10-2/h11,13-17,24H,9-10,12H2,1-8H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWZPGLVHLSWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501119497 | |

| Record name | 2-Ethyl-3-methoxybenzoic acid 2-(3,5-dimethylbenzoyl)-2-[1-(1,1-dimethylethyl)butyl]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501119497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755013-59-3 | |

| Record name | 2-Ethyl-3-methoxybenzoic acid 2-(3,5-dimethylbenzoyl)-2-[1-(1,1-dimethylethyl)butyl]hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=755013-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-3-methoxybenzoic acid 2-(3,5-dimethylbenzoyl)-2-[1-(1,1-dimethylethyl)butyl]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501119497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Veledimex Racemate: An In-Depth Technical Guide to its Mechanism of Action as an Activator of the RheoSwitch Therapeutic System® for Controlled IL-12 Gene Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veledimex racemate is a small molecule activator ligand that serves as a crucial component of the RheoSwitch Therapeutic System® (RTS®), a gene therapy platform designed for the inducible expression of therapeutic proteins. Veledimex itself does not exert a direct pharmacological effect on endogenous cellular pathways. Instead, its mechanism of action is defined by its function as a molecular switch, initiating a cascade that leads to the controlled production of Interleukin-12 (IL-12), a potent pro-inflammatory cytokine with significant anti-tumor properties. This guide provides a detailed technical overview of the mechanism of action of Veledimex within the Ad-RTS-hIL-12 gene therapy system, experimental protocols from key studies, quantitative data on its dose-dependent effects, and visualizations of the relevant biological pathways.

The RheoSwitch Therapeutic System® (RTS®): A Ligand-Inducible Gene Expression Platform

The core of Veledimex's action lies in its interaction with the RheoSwitch Therapeutic System®. This system is engineered to provide tight, dose-dependent control over the expression of a target transgene. In the context of Ad-RTS-hIL-12, a replication-incompetent adenoviral vector delivers the genetic components of the RTS® and the human IL-12 (hIL-12) gene into target cells, such as those within a tumor microenvironment.[1][2][3][4][5]

The RTS® consists of two key fusion proteins that are constitutively expressed at low levels:

-

A Ligand-Binding Fusion Protein: This protein comprises a modified ecdysone receptor (EcR) ligand-binding domain fused to the DNA-binding domain of the yeast GAL4 transcription factor (Gal4).

-

A Co-activator Fusion Protein: This protein consists of a chimeric retinoid X receptor (RXR) fused to the transcription activation domain of the viral protein 16 (VP16) of Herpes Simplex Virus.

In the absence of Veledimex, these two fusion proteins form an unstable heterodimer, resulting in no significant transcription of the target gene. This constitutes the "off" state of the switch.

Mechanism of Action: Veledimex-Induced Transcriptional Activation

Veledimex, a synthetic analog of the insect molting hormone ecdysone, functions as the activator ligand for the RTS®. Upon oral administration and systemic distribution, Veledimex crosses the cell membrane and binds with high affinity to the EcR ligand-binding domain of the first fusion protein. This binding event induces a conformational change that stabilizes the heterodimerization of the two fusion proteins, forming a functional and active transcription factor complex.

The GAL4 DNA-binding domain of the activated complex then recognizes and binds to specific GAL4 upstream activation sequences (UAS) engineered into the promoter that controls the hIL-12 transgene. The recruitment of the VP16 activation domain to the promoter initiates the assembly of the basal transcription machinery, leading to robust and controlled transcription of the hIL-12 gene. The resulting mRNA is then translated into the heterodimeric IL-12 p70 protein, which is subsequently secreted from the cell.

Discontinuation of Veledimex administration leads to its clearance from the system, resulting in the dissociation of the ligand from the receptor, the destabilization of the transcription factor complex, and a return to the "off" state with baseline levels of IL-12 expression. This provides a dynamic and reversible control over the therapeutic protein production.

Downstream Immunological Cascade: The Mechanism of Action of Interleukin-12

The therapeutic effects observed with the Ad-RTS-hIL-12 and Veledimex system are attributable to the biological functions of the expressed IL-12. IL-12 is a heterodimeric cytokine that plays a central role in bridging the innate and adaptive immune responses, primarily by promoting a T-helper 1 (Th1) type immune response.

The key downstream effects of locally produced IL-12 include:

-

Induction of Interferon-gamma (IFN-γ) Production: IL-12 is a potent inducer of IFN-γ secretion from natural killer (NK) cells and T cells. IFN-γ, in turn, has pleiotropic anti-tumor effects, including the upregulation of MHC class I molecules on tumor cells, making them more visible to cytotoxic T lymphocytes (CTLs), and the induction of chemokines that attract immune cells to the tumor site.

-

Activation and Proliferation of NK Cells and CTLs: IL-12 enhances the cytolytic activity of NK cells and promotes the differentiation and proliferation of naive T cells into effector CTLs. These activated immune cells are capable of directly recognizing and killing tumor cells.

-

Suppression of T-regulatory Cells (Tregs): IL-12 can inhibit the function and proliferation of Tregs within the tumor microenvironment, which are known to suppress anti-tumor immune responses.

-

Anti-angiogenic Effects: IL-12 can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.

References

- 1. Regulated intratumoral expression of IL-12 using a RheoSwitch Therapeutic System® (RTS®) gene switch as gene therapy for the treatment of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combined immunotherapy with controlled interleukin-12 gene therapy and immune checkpoint blockade in recurrent glioblastoma: An open-label, multi-institutional phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulated intratumoral expression of IL-12 as a basis for combination therapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scitechnol.com [scitechnol.com]

- 5. Facebook [cancer.gov]

Veledimex Racemate: A Deep Dive into its Discovery and Development for Controlled Gene Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Veledimex racemate is a first-in-class, orally bioavailable small molecule activator ligand designed to control the expression of therapeutic genes within a novel gene therapy platform. This guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of veledimex in combination with the Ad-RTS-hIL-12 gene therapy for the treatment of recurrent glioblastoma (rGBM). We will delve into its unique mechanism of action, summarize key quantitative data from clinical trials, and provide detailed experimental protocols for the core methodologies employed in its evaluation. This document is intended to be a valuable resource for researchers and clinicians in the fields of oncology, gene therapy, and drug development.

Introduction: The Challenge of Glioblastoma and the Advent of Controlled Immunotherapy

Glioblastoma is a highly aggressive and challenging brain tumor with a dismal prognosis.[1] Conventional therapies, including surgery, radiation, and chemotherapy, offer limited efficacy, highlighting the urgent need for innovative treatment strategies.[1] Immunotherapy has emerged as a promising avenue, but systemic administration of potent cytokines like Interleukin-12 (IL-12) is often associated with severe toxicity.[2] To address this challenge, a controlled gene therapy approach was developed, utilizing the RheoSwitch Therapeutic System® (RTS®) in conjunction with the activator ligand, veledimex.[1][2] This system allows for the localized and inducible expression of therapeutic genes, such as IL-12, directly within the tumor microenvironment, thereby minimizing systemic exposure and associated adverse effects.

The RheoSwitch Therapeutic System® (RTS®) and the Role of Veledimex

The RTS® is a proprietary gene switch technology that enables precise control over gene expression. It consists of two fusion proteins: a ligand-inducible transcription factor (LTF) and a co-activation partner (CAP). In the absence of an activator ligand, the LTF and CAP do not form a stable complex, and the target gene remains transcriptionally silent.

Veledimex, an ecdysone analog, acts as the oral activator ligand for the RTS®. Upon administration, veledimex crosses the blood-brain barrier and binds to the LTF, inducing a conformational change that promotes a stable, high-affinity interaction with the CAP. This activated complex then binds to a specific promoter sequence, initiating the transcription of the target therapeutic gene, in this case, human IL-12 (hIL-12).

Signaling Pathway of the RheoSwitch Therapeutic System®

Caption: The RheoSwitch Therapeutic System® signaling pathway activated by veledimex.

Preclinical Development: Proof-of-Concept in the GL-261 Glioma Model

The efficacy of Ad-RTS-mIL-12 (the murine version) in combination with veledimex was evaluated in the syngeneic GL-261 mouse glioma model, which closely mimics human glioblastoma.

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for the preclinical evaluation of Ad-RTS-mIL-12 and veledimex.

Preclinical Efficacy Data

| Treatment Group | Median Survival (days) |

| Vehicle | 23 |

| Bevacizumab | 20 |

| Temozolomide | 33 |

| Anti-PD-1 | 37 |

| Ad-RTS-mIL-12 + Veledimex (10 or 30 mg/m²/day) | Not Reached (65% alive at day 85) |

Clinical Development: Phase I Trials in Recurrent Glioblastoma

Based on the promising preclinical data, veledimex in combination with Ad-RTS-hIL-12 advanced to Phase I clinical trials in patients with recurrent glioblastoma. These open-label, dose-escalation studies were designed to evaluate the safety, tolerability, and preliminary efficacy of this novel gene therapy approach.

Pharmacokinetics of this compound

Pharmacokinetic studies in healthy subjects and patients with rGBM demonstrated that veledimex is orally bioavailable and its plasma exposure increases with dose. Food consumption was found to enhance absorption, leading to increased systemic exposure. The pharmacokinetic profile supports once-daily dosing.

| Parameter | Value |

| Formulation | Labrasol slurry and F-22 capsule |

| Dose Proportionality | Plasma exposure increases with increasing dose |

| Food Effect | Food prolongs and enhances absorption |

| Accumulation | Minimal to no plasma accumulation after 14 daily doses |

| Steady State | Reached after 5 daily doses |

| Half-life | Approximately 9 hours |

Clinical Efficacy and Biomarker Data

The Phase I trials demonstrated a dose-dependent increase in serum IL-12 and its downstream effector, IFN-γ, upon administration of veledimex. This was associated with an increase in tumor-infiltrating CD8+ T-cells, indicating a localized immune response.

| Veledimex Dose | Peak Serum IL-12 (pg/mL, mean ± SEM) | Peak Serum IFN-γ (pg/mL, mean ± SEM) | Median Overall Survival (mOS, months) |

| 10 mg | 21.4 ± 11.7 | 14.6 ± 7.1 | 7.6 |

| 20 mg | 25.8 ± 7.1 | 57.0 ± 26.5 | 12.7 |

| 30 mg | 65.7 ± 45.5 | 60.7 ± 50.0 | - |

| 40 mg | 108.8 ± 41.0 | 167.5 ± 70.9 | - |

Data from Phase I study NCT02026271.

Notably, patients in the 20 mg veledimex cohort who received low-dose dexamethasone (≤20mg total during the 14-day treatment period) exhibited an encouraging median overall survival of 17.8 months.

Safety and Tolerability

The combination of Ad-RTS-hIL-12 and veledimex was generally well-tolerated. The most common adverse events were related to cytokine release, including fever, lymphopenia, and transient elevations in liver transaminases. These adverse events were predictable, dose-dependent, and reversible upon discontinuation of veledimex.

Experimental Protocols

Measurement of Serum IL-12 and IFN-γ

Assay Principle: Enzyme-Linked Immunosorbent Assay (ELISA) and Electrochemiluminescence Immunoassay (ECLIA) were used to quantify the concentrations of human IL-12 and IFN-γ in patient serum samples.

Protocol (ELISA):

-

Serum samples were collected from patients at baseline and various time points post-treatment.

-

Commercially available ELISA kits (e.g., from R&D Systems, Inc.) for human IL-12 and IFN-γ were used.

-

The assays were performed according to the manufacturer's instructions. Briefly, this involves:

-

Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Incubating the plate with patient serum samples and standards.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that is converted by the enzyme to produce a colorimetric signal.

-

Measuring the absorbance of the signal using a microplate reader.

-

-

The concentration of the cytokine in the samples was determined by comparing their absorbance to a standard curve.

Protocol (ECLIA):

-

Serum samples were analyzed using a human "V-PLEX" custom kit from Meso Scale Discovery (MSD).

-

The assay was run in duplicate according to the manufacturer's guidelines. This technology utilizes multi-array plates with integrated electrodes, leading to enhanced sensitivity and dynamic range.

Immunohistochemistry for CD8+ T-cell Infiltration

Principle: Immunohistochemistry (IHC) was performed on tumor biopsy samples to identify and quantify the presence of CD8+ T-cells within the tumor microenvironment.

Protocol:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections were deparaffinized and rehydrated.

-

Antigen retrieval was performed to unmask the target epitopes.

-

The sections were incubated with a primary antibody specific for the human CD8 antigen.

-

A secondary antibody conjugated to an enzyme or a fluorescent dye was then applied.

-

For chromogenic detection, a substrate was added to produce a colored precipitate at the site of the antigen-antibody reaction. For fluorescent detection, the sections were visualized using a fluorescence microscope.

-

The slides were counterstained (e.g., with hematoxylin) to visualize the cell nuclei.

-

The number of CD8+ T-cells was quantified by manual counting or using digital image analysis software.

GL-261 Mouse Glioma Model

Principle: This syngeneic mouse model is used to evaluate the efficacy of immunotherapies in an immunocompetent host.

Protocol:

-

Cell Culture: GL-261 glioma cells were cultured in appropriate media until they reached the desired confluency.

-

Intracranial Implantation:

-

C57BL/6 mice were anesthetized.

-

A small burr hole was made in the skull.

-

1 x 10^5 GL-261 cells in a small volume (e.g., 2 µL) were stereotactically injected into the striatum of the brain.

-

-

Treatment Administration:

-

On day 5 post-tumor implantation, a single intratumoral injection of Ad-RTS-mIL-12 (5 x 10^9 viral particles) was administered.

-

Veledimex was administered orally via gavage at doses ranging from 1 to 30 mg/m²/day for 14 consecutive days.

-

-

Monitoring and Endpoints:

-

Mice were monitored daily for signs of neurological deficits and overall health.

-

Body weight was recorded regularly.

-

Survival was the primary endpoint, with mice being euthanized upon reaching predefined humane endpoints.

-

Conclusion and Future Directions

The discovery and development of this compound in conjunction with the Ad-RTS-hIL-12 gene therapy represents a significant advancement in the field of controlled immunotherapy for glioblastoma. The ability to regulate the production of a potent cytokine like IL-12 directly within the tumor microenvironment offers a promising strategy to enhance anti-tumor immunity while mitigating systemic toxicity. The encouraging results from the Phase I clinical trials have paved the way for further investigation, including combination studies with immune checkpoint inhibitors, to unlock the full therapeutic potential of this innovative approach. Future research will likely focus on optimizing dosing regimens, identifying predictive biomarkers of response, and exploring the application of this platform to other solid tumors.

References

Principle of Ecdysone Receptor-Based Inducible Systems: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, components, and applications of ecdysone receptor-based inducible systems. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this powerful technology for controlled gene expression. The guide details the core mechanism of action, presents quantitative data for system characterization, outlines key experimental protocols, and provides visual diagrams of the signaling pathways and experimental workflows.

Core Principle and Mechanism of Action

The ecdysone receptor (EcR)-based inducible system is a powerful tool for temporally and quantitatively controlling gene expression in eukaryotic cells and transgenic organisms.[1][2][3] The system's "off" to "on" switch is regulated by the presence of a specific inducer molecule, an ecdysone analog, which is biologically inert in mammals, making it particularly attractive for in vivo studies.[1][2]

The fundamental principle lies in the ligand-dependent heterodimerization of two nuclear receptors: the ecdysone receptor (EcR) and the ultraspiracle protein (USP), or its mammalian homolog, the retinoid X receptor (RXR). In the absence of an inducer, the EcR-RXR heterodimer binds to a specific DNA sequence, the ecdysone response element (EcRE), located upstream of the gene of interest. In this unbound state, the receptor complex actively represses transcription by recruiting corepressor proteins.

The introduction of a synthetic ecdysone agonist, such as ponasterone A, tebufenozide, or methoxyfenozide, triggers a conformational change in the ligand-binding domain of EcR. This conformational change leads to the dissociation of corepressors and the recruitment of coactivator proteins, which in turn initiates the transcription of the target gene. This tight regulation allows for low basal expression in the "off" state and high-level, dose-dependent gene expression in the "on" state.

Key Components of the Ecdysone Inducible System

A functional ecdysone-inducible system is typically composed of two main plasmids: a receptor plasmid and an expression plasmid.

-

Receptor Plasmid: This plasmid constitutively expresses the two receptor proteins, a modified ecdysone receptor (often a fusion protein like VgEcR) and its heterodimeric partner, RXR. The use of a bicistronic expression cassette, often employing an Internal Ribosome Entry Site (IRES), allows for the coordinated expression of both receptors from a single mRNA transcript.

-

Expression Plasmid: This plasmid contains the gene of interest cloned downstream of a promoter that includes multiple copies of the ecdysone response element (EcRE). This promoter is minimal and remains inactive in the absence of the activated EcR-RXR heterodimer.

-

Inducer: Non-steroidal ecdysone agonists are used to activate the system. These synthetic molecules are preferred over the natural insect hormone 20-hydroxyecdysone due to their higher stability and bioavailability. Commonly used inducers include ponasterone A, muristerone A, tebufenozide, and methoxyfenozide.

Quantitative Performance Data

The performance of an ecdysone-inducible system is characterized by its induction ratio (fold induction), basal expression level, and the dose-responsiveness to the inducer. The following tables summarize representative quantitative data from published studies.

| System Configuration | Cell Type | Inducer | Concentration for Max Induction | Fold Induction | Basal Expression | Reference |

| VgEcR/RXR | Mammalian Cells | Ponasterone A | 1-10 µM | Up to 1,000-fold | Negligible | |

| VgEcR/RXR | Mammalian Cells | Muristerone A | 0.1-1 µM | Up to 10,000-fold | Low | |

| CfEcR(DEF)/MmRXR(EF) (Two-hybrid) | Mammalian Cells | Methoxyfenozide | Not Specified | 8942-fold (at 48h) | Very Low | |

| Spruce Budworm EcR LBD | Transgenic Plants | Methoxyfenozide | 1-20 µM | Several-fold higher than 35S promoter | Little to none |

| Inducer | EC50 (Effective Concentration, 50%) | Target Organism/System | Reference |

| Ponasterone A | ~50 nM | Drosophila melanogaster cell lines | Not explicitly found, but implied by dose-response curves |

| Tebufenozide | Varies by insect species | Lepidopteran pests | |

| Methoxyfenozide | Varies by insect species | Lepidopteran pests |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and validate an ecdysone receptor-based inducible system.

Luciferase Reporter Assay for System Characterization

This assay is used to quantify the activity of the inducible promoter in response to the inducer.

Materials:

-

HEK293 cells (or other suitable mammalian cell line)

-

Receptor plasmid (e.g., pERV3 expressing VgEcR and RXR)

-

Expression plasmid with a luciferase reporter gene downstream of the EcRE-containing promoter (e.g., pEGSH-Luc)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Ecdysone agonist (e.g., Ponasterone A)

-

Luciferase Assay System (e.g., Promega)

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the receptor plasmid and the luciferase expression plasmid according to the manufacturer's protocol for the transfection reagent. Include a control plasmid (e.g., a plasmid expressing β-galactosidase) for normalization of transfection efficiency.

-

Induction: 24 hours post-transfection, replace the medium with fresh medium containing the ecdysone agonist at various concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µM Ponasterone A) or a vehicle control (e.g., DMSO).

-

Cell Lysis: After 24-48 hours of induction, wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

-

Luminometry: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase readings to the control reporter (e.g., β-galactosidase activity). Calculate the fold induction by dividing the normalized luciferase activity of the induced samples by that of the uninduced (vehicle control) samples. Plot the fold induction against the inducer concentration to generate a dose-response curve.

Western Blot for Induced Protein Expression

This technique is used to visualize and quantify the expression of the protein of interest upon induction.

Materials:

-

Stable cell line containing the ecdysone-inducible system for the protein of interest

-

Ecdysone agonist (e.g., Tebufenozide)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody specific to the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Induction: Treat the stable cell line with the optimal concentration of the ecdysone agonist (determined from the luciferase assay or literature) for various time points (e.g., 0, 6, 12, 24, 48 hours).

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Analyze the band intensities to quantify the level of induced protein expression relative to a loading control (e.g., β-actin or GAPDH).

MTT Assay for Inducer Cytotoxicity

This assay is performed to determine the potential cytotoxic effects of the ecdysone agonist on the host cells.

Materials:

-

Host cell line

-

Ecdysone agonist

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density.

-

Treatment: After 24 hours, treat the cells with a range of concentrations of the ecdysone agonist, including concentrations higher than those used for induction. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

MTT Addition: After 24-72 hours of treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot cell viability against the inducer concentration to assess cytotoxicity.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway, a typical experimental workflow, and the logical components of an ecdysone-inducible expression vector.

Caption: Ecdysone Receptor Signaling Pathway.

References

- 1. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ecdysone-Inducible Mammalian Expression System | Creative BioMart [heterologous.creativebiomart.net]

- 3. Design of a retroviral-mediated ecdysone-inducible system and its application to the expression profiling of the PTEN tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

Veledimex: A Technical Whitepaper on a Chiral Activator Ligand for Gene Therapy

Audience: Researchers, scientists, and drug development professionals.

Abstract: Veledimex is a small molecule activator ligand central to the RheoSwitch Therapeutic System® (RTS®), an inducible gene therapy platform. It is designed to control the expression of therapeutic proteins, most notably Interleukin-12 (IL-12), in the treatment of cancers such as glioblastoma. A critical, yet not widely detailed, aspect of Veledimex is its stereochemistry. This technical guide explores the chiral nature of Veledimex, its mechanism of action as a single enantiomer, and the broader implications of stereoisomerism in its development. The document provides an overview of its known pharmacokinetic properties, the signaling pathways it initiates, and outlines key experimental methodologies relevant to its analysis, adhering to the principles of modern chiral drug development.

Introduction to Veledimex and Chirality in Drug Development

Veledimex is an investigational oral drug designed as an activator ligand for a gene therapy platform.[1] Specifically, it controls the timing and level of expression of Ad-RTS-hIL-12, a gene therapy agent that delivers the gene for human interleukin-12 (hIL-12).[2] The expression of the powerful anti-tumor cytokine IL-12 can thus be modulated, aiming to enhance safety and efficacy.

Like more than half of all marketed drugs, Veledimex is a chiral molecule. Chirality, or the "handedness" of a molecule, means it exists as non-superimposable mirror images known as enantiomers. It is a fundamental principle in pharmacology that enantiomers of a drug can have significantly different biological properties, including pharmacokinetics, efficacy, and toxicity, because biological systems (such as enzymes and receptors) are themselves chiral.

Regulatory bodies like the FDA strongly recommend the development of single enantiomers over racemic mixtures (a 50:50 mix of enantiomers) unless sufficient justification is provided. This is to ensure that the therapeutic activity is well-defined and to avoid potential toxicity or off-target effects from the less active or inactive enantiomer (the distomer). Veledimex has been developed as a single enantiomer, which aligns with these modern pharmaceutical development standards.

Chemical Structure and Stereochemistry

Veledimex is a diacylhydrazine-based small molecule. Crucially, its chemical structure contains a single stereocenter, leading to the existence of two enantiomers: (R)-Veledimex and (S)-Veledimex.

The specific IUPAC name for the active enantiomer is N'-(3,5-dimethylbenzoyl)-N'-[(3R)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide . The "(3R)" designation explicitly defines the absolute configuration at the chiral center. The existence of its mirror image, the (S)-enantiomer, is confirmed in the literature, although public data on its biological activity is not available.

The development of the specific (R)-enantiomer implies that this form was identified as the eutomer—the enantiomer possessing the desired pharmacological activity.

Figure 1: Chiral Recognition of Veledimex Enantiomers.

Mechanism of Action: The RheoSwitch Therapeutic System®

Veledimex functions as a molecular switch. It is part of the RheoSwitch Therapeutic System® (RTS®), which is co-administered with a gene vector (Ad-RTS-hIL-12). This system involves two fusion proteins that, in the absence of Veledimex, are inactive.

Upon oral administration, (R)-Veledimex crosses the blood-brain barrier and binds to the ligand-binding domain of the engineered receptor complex within the tumor cells. This binding event stabilizes the transcription factor complex, enabling it to bind to a specific promoter sequence on the adenoviral vector, thereby initiating the transcription of the human IL-12 gene. The subsequent production of IL-12 protein triggers a potent, localized anti-tumor immune response.

Figure 2: Veledimex-Inducible Gene Activation Pathway.

The secreted IL-12 stimulates a cascade of downstream immunological effects, primarily the activation of T-lymphocytes and Natural Killer (NK) cells, and induces the production of Interferon-gamma (IFNγ). This leads to an increase in tumor-infiltrating lymphocytes (TILs), which are crucial for attacking and clearing tumor cells.

Figure 3: Downstream Immunological Effects of IL-12.

Quantitative Data: Pharmacokinetics of (R)-Veledimex

While comparative data between the (R) and (S) enantiomers is not publicly available, pharmacokinetic (PK) studies have been conducted on Veledimex as the single (R)-enantiomer. These studies are essential for determining the appropriate dosing regimen to achieve therapeutic concentrations at the tumor site while minimizing systemic toxicity.

| PK Parameter | Observation | Clinical Implication | Source |

| Dose-Exposure Relationship | Plasma exposure increases with rising single and multiple doses (e.g., 10 mg, 20 mg, 40 mg). | Allows for dose-dependent control over IL-12 expression. The 20 mg dose was identified as having a better risk-benefit profile. | |

| Time to Steady State | Reached in plasma after approximately 5 daily doses. | Predictable accumulation and maintenance of therapeutic levels with a once-daily dosing schedule. | |

| Plasma Accumulation | Minimal or no plasma accumulation was observed after 14 days of once-daily administration. | Low risk of drug build-up and associated toxicity over the treatment course. | |

| Food Effect | Administration with food prolongs and enhances absorption, significantly increasing systemic exposure. | Patients are instructed to take Veledimex with a meal to ensure optimal absorption and efficacy. | |

| Blood-Brain Barrier (BBB) Penetration | Veledimex effectively crosses the BBB, with tumor concentrations reaching approximately 35% of plasma levels. | Critical for efficacy in brain tumors like glioblastoma, ensuring the activator ligand reaches its target. |

Experimental Protocols

Characterizing a single-enantiomer drug requires robust analytical methods to both quantify the drug in biological matrices and ensure its enantiomeric purity.

Bioanalytical Quantification of Veledimex

As described in clinical trial protocols, a validated liquid chromatography/mass spectrometry (LC/MS) method is used to analyze Veledimex concentrations in plasma and brain tumor tissue.

-

Principle: LC separates Veledimex from other components in the biological sample, and MS provides sensitive and specific detection and quantification based on its mass-to-charge ratio.

-

Sample Preparation: Typically involves protein precipitation from plasma or homogenization and extraction from tissue samples.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Validation: The method must be validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity, and stability.

Hypothetical Protocol: Chiral Separation for Enantiomeric Purity

While the specific internal method for Veledimex is proprietary, a standard approach for analyzing enantiomeric purity involves chiral HPLC. This is crucial during manufacturing to ensure the drug substance meets specifications for enantiomeric excess.

-

Objective: To separate and quantify the (R)-Veledimex and (S)-Veledimex enantiomers.

-

Principle: Utilizes a Chiral Stationary Phase (CSP) in an HPLC column. The CSP is a solid support that has a chiral selector immobilized on its surface. The two enantiomers interact differently with the CSP, causing them to travel through the column at different speeds and thus be separated.

-

Methodology:

-

Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralpak® or Chiralcel®) are common and effective for a wide range of compounds.

-

Mobile Phase Screening: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral chromatography. The ratio is optimized to achieve baseline separation with reasonable retention times.

-

Detection: A UV detector is commonly used, as both enantiomers will have the same UV absorbance.

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

-

Figure 4: Workflow for Chiral Separation by HPLC.

Conclusion

Veledimex serves as a prime example of modern drug development principles, where the complexities of stereochemistry are addressed by advancing a single, well-characterized enantiomer. The selection of (R)-Veledimex as the active agent for the RTS® gene therapy platform underscores the critical importance of stereoselectivity in drug-target interactions. While publicly available data focuses exclusively on the properties of this eutomer, the underlying science necessitates rigorous control over enantiomeric purity during manufacturing and a deep understanding of its unique pharmacokinetic and pharmacodynamic profile. This technical overview provides a foundational understanding of Veledimex's chiral nature, its sophisticated mechanism of action, and the analytical methodologies required to support its development, offering valuable insights for professionals in the field of drug discovery and gene therapy.

References

In-depth Technical Guide: In Vivo Bioavailability and Pharmacokinetics of Veledimex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo bioavailability and pharmacokinetics of Veledimex, a small-molecule activator ligand for the RheoSwitch Therapeutic System® (RTS®) gene therapy platform. The information is compiled from peer-reviewed literature and clinical trial data, presenting quantitative pharmacokinetic parameters, detailed experimental methodologies, and a visualization of its mechanism of action.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of Veledimex has been characterized in healthy human subjects and in patients with recurrent glioblastoma. The data reveals a dose-dependent exposure and the influence of food on absorption.

Table 1: Single-Dose Pharmacokinetics of Veledimex in Healthy Subjects (Fasted State)

| Dose | Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | AUC (0-inf) (ng·hr/mL) | t½ (hr) |

| 20 mg | Labrasol Slurry | 158 ± 62 | 1.5 (0.5-4.0) | 647 ± 186 | 664 ± 190 | 4.9 ± 1.3 |

| 40 mg | Labrasol Slurry | 314 ± 129 | 1.5 (1.0-4.0) | 1480 ± 498 | 1510 ± 505 | 5.5 ± 1.0 |

| 80 mg | Labrasol Slurry | 567 ± 221 | 2.0 (1.0-4.0) | 3160 ± 1080 | 3210 ± 1090 | 6.2 ± 1.4 |

| 120 mg | Labrasol Slurry | 816 ± 345 | 2.0 (1.0-6.0) | 5050 ± 1850 | 5120 ± 1860 | 6.5 ± 1.3 |

| 20 mg | F-22 Capsule | 134 ± 55 | 2.0 (1.0-4.0) | 621 ± 197 | 636 ± 200 | 5.2 ± 1.1 |

Data presented as mean ± standard deviation, except for Tmax which is median (range). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity; t½: Elimination half-life.

Table 2: Effect of Food on the Pharmacokinetics of a Single 40 mg Dose of Veledimex (F-22 Capsule) in Healthy Subjects

| Condition | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | AUC (0-inf) (ng·hr/mL) |

| Fasted | 224 ± 101 | 2.0 (1.0-4.0) | 1150 ± 384 | 1180 ± 391 |

| Fed | 401 ± 121 | 4.0 (2.0-8.0) | 2780 ± 835 | 2840 ± 846 |

Data presented as mean ± standard deviation, except for Tmax which is median (range).

Key findings from pharmacokinetic studies include:

-

Dose Proportionality: Plasma exposure to Veledimex increases with escalating doses.[1]

-

No Accumulation: Minimal to no plasma accumulation of Veledimex was observed after once-daily oral administration for 14 days.[1]

-

Steady State: Veledimex reached a steady state in plasma after 5 daily doses.[1][2]

-

Food Effect: Administration with food significantly increased the systemic exposure to Veledimex and its two major circulating metabolites by prolonging and enhancing absorption without impacting the elimination rate.[1]

-

Blood-Brain Barrier Penetration: In patients with recurrent glioblastoma, Veledimex was found to cross the blood-brain barrier, with tumor tissue concentrations reaching approximately 35-40% of the plasma levels.

-

No Sex-Related Differences: No apparent differences in the pharmacokinetics of Veledimex were observed between male and female subjects.

-

Single Enantiomer: Veledimex is the (R)-enantiomer of its chemical structure, (R)-N'-(3,5-dimethylbenzoyl)-N'-(2,2-dimethylhexan-3-yl)-2-ethyl-3-methoxybenzohydrazide, and is not a racemic mixture.

Experimental Protocols

The following sections detail the methodologies employed in the key clinical studies that evaluated the pharmacokinetics of Veledimex.

Healthy Subject Pharmacokinetic Study

Study Design: A randomized, single- and multiple-dose, dose-escalation study was conducted in healthy adult volunteers. The study assessed the safety, tolerability, and pharmacokinetics of Veledimex administered as a Labrasol® slurry and as an F-22 capsule formulation. The effect of food on the pharmacokinetics of the F-22 capsule was also evaluated.

Dosing and Sample Collection:

-

Single-Dose Phase: Subjects received a single oral dose of Veledimex at 20, 40, 80, or 120 mg in a fasted state.

-

Multiple-Dose Phase: Subjects received once-daily oral doses of Veledimex for 14 days.

-

Food-Effect Phase: Subjects received a single 40 mg dose of the F-22 capsule on two separate occasions, once in a fasted state and once after a high-fat meal.

-

Blood Sampling: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of Veledimex and its metabolites.

Bioanalytical Method: Plasma concentrations of Veledimex were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.

Phase 1 Study in Patients with Recurrent Glioblastoma (NCT02026271)

Study Design: This was a multicenter, open-label, dose-escalation Phase 1 trial to evaluate the safety, tolerability, and preliminary efficacy of intratumorally administered Ad-RTS-hIL-12 in combination with oral Veledimex in patients with recurrent or progressive high-grade glioma.

Treatment Regimen:

-

Patients received a single oral dose of Veledimex (10, 20, 30, or 40 mg) prior to surgery for tumor resection to assess blood-brain barrier penetration.

-

During surgery, a fixed dose of the Ad-RTS-hIL-12 vector (2 x 10¹¹ viral particles) was injected into the walls of the resection cavity.

-

Post-operatively, patients received daily oral doses of Veledimex for 14 days.

Sample Collection and Analysis:

-

Blood samples were collected to measure plasma concentrations of Veledimex, IL-12, and interferon-γ (IFN-γ).

-

Tumor tissue samples obtained during resection were analyzed for Veledimex concentration.

Visualizations

The following diagrams illustrate the experimental workflow for the clinical evaluation of Veledimex and its mechanism of action within the RheoSwitch Therapeutic System®.

References

- 1. Combined immunotherapy with controlled interleukin-12 gene therapy and immune checkpoint blockade in recurrent glioblastoma: An open-label, multi-institutional phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasma Pharmacokinetics of Veledimex, a Small-Molecule Activator Ligand for a Proprietary Gene Therapy Promoter System, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Veledimex Racemate for Inducible Gene Expression in Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of veledimex racemate, an orally available activator ligand, for the inducible expression of interleukin-12 (IL-12) in the treatment of glioblastoma (GBM). This novel approach aims to overcome the challenges of systemic toxicity associated with potent immunotherapies by enabling localized, controlled gene expression within the tumor microenvironment.

Introduction to Veledimex and the RheoSwitch Therapeutic System®

Glioblastoma is a highly aggressive and incurable brain tumor with a median overall survival of approximately 15 months.[1] A significant hurdle in treating GBM is the blood-brain barrier, which limits the penetration of many therapeutic agents.[2] Immunotherapy has shown promise in various cancers, but its application in GBM has been challenging due to the immunosuppressive tumor microenvironment.

Interleukin-12 (IL-12) is a potent cytokine that can stimulate a robust anti-tumor immune response by activating T cells and natural killer (NK) cells, and promoting the production of interferon-gamma (IFN-γ).[3][4][5] However, systemic administration of IL-12 has been associated with severe toxicity.

To address this, the RheoSwitch Therapeutic System® (RTS®) was developed to provide inducible control over gene expression. This system utilizes veledimex, an oral activator ligand, to switch on the transcription of a target gene, in this case, the gene for human IL-12 (hIL-12). The hIL-12 gene is delivered directly to the tumor via a replication-deficient adenoviral vector, Ad-RTS-hIL-12. This approach allows for localized and controlled production of IL-12 within the tumor, minimizing systemic exposure and associated toxicities.

Mechanism of Action and Signaling Pathway

The Ad-RTS-hIL-12 + veledimex system is a two-component gene therapy. Following intratumoral injection of Ad-RTS-hIL-12, the vector transduces the tumor and surrounding cells. The expression of the hIL-12 gene is dependent on the presence of veledimex. When administered orally, veledimex crosses the blood-brain barrier and activates the RTS®, leading to the transcription of the hIL-12 gene and subsequent production of IL-12 protein within the tumor microenvironment.

The locally produced IL-12 initiates a cascade of immune-stimulatory events:

-

Activation of T cells and NK cells: IL-12 promotes the proliferation and cytotoxic activity of CD8+ T cells and NK cells, which are crucial for direct tumor cell killing.

-

Induction of Interferon-gamma (IFN-γ): IL-12 is a potent inducer of IFN-γ production by T cells and NK cells. IFN-γ has pleiotropic anti-tumor effects, including increasing antigen presentation, promoting the differentiation of T helper 1 (Th1) cells, and having anti-angiogenic properties.

-

Modulation of the Tumor Microenvironment: The influx and activation of immune cells can transform the immunosuppressive GBM microenvironment into an immunologically "hot" one, making it more susceptible to immune-mediated destruction.

Caption: Veledimex-Inducible IL-12 Signaling Pathway.

Clinical Development and Efficacy Data

Multiple Phase I and ongoing Phase II clinical trials have evaluated the safety and efficacy of Ad-RTS-hIL-12 in combination with veledimex for recurrent glioblastoma.

Phase I Dose-Escalation Studies (NCT02026271)

These studies aimed to determine the maximum tolerated dose and recommended Phase II dose of veledimex. Patients with recurrent or progressive Grade III or IV glioma undergoing resection were enrolled.

Table 1: Veledimex Dose Escalation and Patient Outcomes

| Veledimex Dose | Number of Patients (n) | Median Overall Survival (mOS) | Key Findings |

| 10 mg | 6 | 7.6 months | Subtherapeutic dose. |

| 20 mg | 15 | 12.7 months | Favorable risk-benefit profile, recommended Phase II dose. |

| 30 mg | 4 | Not Reported | Higher incidence of adverse events. |

| 40 mg | 6 | Not Reported | Higher incidence of adverse events. |

Data from multiple abstracts and publications of the NCT02026271 study.

The 20 mg dose of veledimex was identified as the optimal dose, demonstrating a balance of tolerability and encouraging survival outcomes. Patients receiving the 20 mg dose with minimal corticosteroid use showed a median overall survival of 17.8 months.

Combination Therapy Studies

The immunogenic environment created by IL-12 expression provides a strong rationale for combination with immune checkpoint inhibitors.

-

Ad-RTS-hIL-12 + Veledimex with Nivolumab (PD-1 inhibitor) (NCT03636477): This Phase I trial evaluated the safety and efficacy of the combination therapy. The combination was found to be safe and well-tolerated, with toxicities comparable to IL-12 gene monotherapy. For patients receiving 10 mg of veledimex with nivolumab, the median overall survival was 16.9 months.

-

Ad-RTS-hIL-12 + Veledimex with Cemiplimab (PD-1 inhibitor) (NCT04006119): This is an ongoing Phase II study.

Table 2: Adverse Events (AEs) Associated with Ad-RTS-hIL-12 + Veledimex

| Adverse Event | Grade | Frequency | Notes |

| Cytokine Release Syndrome | Grade 3 | 2/15 (20 mg cohort) | Predictable and reversible upon veledimex discontinuation. |

| Elevated ALT/AST | Grade 3 | 1/15 (20 mg cohort) | Reversible. |

| Lymphopenia | Grade 3 | 3/15 (20 mg cohort) | Reversible. |

| Flu-like symptoms | Mild | 12/15 (20 mg cohort) | Transient. |

| Fever, decreased lymphocytes and platelets, elevated liver transaminases | Not specified | Most common | Related to cytokine exposure. |

Experimental Protocols and Methodologies

The clinical trials investigating Ad-RTS-hIL-12 and veledimex follow a general workflow.

Caption: General Clinical Trial Workflow.

Patient Population

Inclusion criteria for the initial Phase I studies typically included:

-

Adults (18-75 years) with histologically confirmed recurrent or progressive supratentorial glioblastoma or other high-grade gliomas.

-

Evidence of tumor recurrence/progression via MRI.

-

Previous standard-of-care treatment.

Treatment Regimen

-

Pre-operative Veledimex: A single dose of veledimex is administered orally prior to surgery.

-

Surgical Resection and Vector Administration: Patients undergo craniotomy for tumor resection. Following resection, Ad-RTS-hIL-12 is injected into the tissue surrounding the resection cavity.

-

Post-operative Veledimex: Patients receive daily oral doses of veledimex for a specified period (e.g., 14 days) to activate IL-12 expression.

Correlative Studies and Immune Monitoring

To understand the biological effects of the treatment, various correlative studies are performed:

-

Pharmacokinetics: Measurement of veledimex concentrations in plasma and tumor tissue to confirm blood-brain barrier penetration.

-

Pharmacodynamics: Measurement of IL-12 and IFN-γ levels in serum and tumor tissue to confirm target engagement and downstream signaling.

-

Immunohistochemistry: Analysis of pre- and post-treatment tumor biopsies to assess changes in immune cell infiltration (e.g., CD8+ T cells) and expression of immune checkpoint molecules (e.g., PD-1).

Future Directions and Conclusion

The Ad-RTS-hIL-12 + veledimex platform represents a promising advancement in the treatment of glioblastoma. The ability to control the expression of a potent cytokine like IL-12 directly within the tumor offers a potential solution to the challenge of systemic toxicity. The encouraging survival data from early-phase clinical trials, particularly at the 20 mg dose of veledimex, has paved the way for further investigation.

Ongoing and future studies will likely focus on:

-

Confirming the efficacy of the 20 mg veledimex dose in larger patient cohorts.

-

Further exploring the potential of combination therapies with immune checkpoint inhibitors and other immunomodulatory agents.

-

Investigating the use of this platform for other types of solid tumors.

References

- 1. eurekalert.org [eurekalert.org]

- 2. Modulation of blood-tumor barrier transcriptional programs improves intratumoral drug delivery and potentiates chemotherapy in GBM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combined immunotherapy with controlled interleukin-12 gene therapy and immune checkpoint blockade in recurrent glioblastoma: An open-label, multi-institutional phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The treatment of glioblastoma multiforme through activation of microglia and TRAIL induced by rAAV2-mediated IL-12 in a syngeneic rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

The Role of Veledimex and TLR8 Agonism in Interleukin-12 Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of two distinct therapeutic strategies that result in the induction of Interleukin-12 (IL-12), a potent pro-inflammatory cytokine with significant anti-tumor activity. The first is an inducible gene therapy approach utilizing Veledimex in combination with an adenoviral vector, and the second involves the direct stimulation of immune cells by the Toll-like receptor 8 (TLR8) agonist, Motolimod (VTX-2337). This document will detail the mechanisms of action, present quantitative data from key studies, outline experimental protocols, and provide visual representations of the associated biological pathways and workflows.

Section 1: The Veledimex-Regulated Gene Therapy Approach for Controlled IL-12 Production

Veledimex is an orally available small molecule that acts as an activator ligand for a proprietary gene switch system, the RheoSwitch Therapeutic System® (RTS®). In the context of IL-12 induction, Veledimex is co-administered with Ad-RTS-hIL-12, a replication-incompetent adenoviral vector that carries the gene for human IL-12. This system allows for the controlled, localized production of IL-12 directly within the tumor microenvironment.

Mechanism of Action

The Ad-RTS-hIL-12 vector is administered intratumorally, where it transduces cells at the injection site. The expression of the IL-12 gene is under the control of the RTS® promoter, which remains inactive in the absence of Veledimex. Upon oral administration, Veledimex crosses the blood-brain barrier and binds to the RTS® gene switch, activating the transcription of the IL-12 gene and subsequent protein production. This "on-demand" system allows for the regulation of IL-12 levels, which can be modulated by adjusting the dose of Veledimex. This controlled expression is a key feature, as systemic administration of IL-12 has been associated with severe toxicity.[1]

Clinical Applications and Efficacy

This "Controlled IL-12" therapy has been investigated primarily in the context of recurrent glioblastoma (rGBM).[2][3][4] Clinical trials have demonstrated that this approach can lead to localized immune activation and shows promise in improving patient outcomes. The combination of Ad-RTS-hIL-12 and Veledimex has been shown to increase tumor-infiltrating T cells.

Quantitative Data from Clinical Trials

The following table summarizes key quantitative data from clinical trials involving the Ad-RTS-hIL-12 and Veledimex combination therapy.

| Parameter | Value | Study Population | Reference |

| Median Overall Survival (mOS) | 12.7 months | rGBM patients receiving 20 mg Veledimex | |

| mOS with Nivolumab Combination | 16.9 months | rGBM patients receiving 10 mg Veledimex with Nivolumab | |

| mOS (All Subjects in Combo Trial) | 9.8 months | rGBM patients in combination trial with Nivolumab | |

| Peak Serum IL-12 Levels | Day 3 post-surgery | rGBM patients |

Experimental Protocols

Protocol 1: In Vivo Administration of Ad-RTS-hIL-12 and Veledimex in Glioblastoma Patients

-

Patient Population: Subjects with recurrent or progressive glioblastoma or Grade III malignant glioma.

-

Pre-Treatment: One week prior to surgery, patients may receive an immune checkpoint inhibitor such as nivolumab or cemiplimab via infusion.

-

Veledimex Administration: A single dose of Veledimex is administered orally before the tumor resection procedure. Post-surgery, patients continue with oral Veledimex for a specified period, typically 14 days.

-

Ad-RTS-hIL-12 Administration: During surgery, Ad-RTS-hIL-12 is administered by free-hand injection into the tumor.

-

Post-Treatment Monitoring: Serum levels of IL-12 and IFN-γ are measured by ELISA at various time points. Tumor biopsies may be analyzed for immune cell infiltration.

Protocol 2: Measurement of Veledimex in Plasma and Tumor Tissue

-

Sample Collection: Plasma and recurrent glioblastoma (rGBM) tissue samples are collected from patients.

-

Analytical Method: A validated liquid chromatography/mass spectrometry (LC/MS) method is used to quantify Veledimex concentrations in the collected samples.

Visualizations

Section 2: Direct IL-12 Induction via TLR8 Agonism with Motolimod (VTX-2337)

Motolimod (also known as VTX-2337) is a potent and selective small-molecule agonist of Toll-like receptor 8 (TLR8). TLR8 is an endosomal receptor primarily expressed in myeloid cells, including monocytes, macrophages, and myeloid dendritic cells (mDCs). Activation of TLR8 by Motolimod triggers a signaling cascade that results in the production of pro-inflammatory cytokines, most notably IL-12 and Tumor Necrosis Factor-alpha (TNF-α).

Mechanism of Action and Signaling Pathway

Motolimod selectively binds to TLR8 within the endosomes of antigen-presenting cells (APCs). This binding event initiates the recruitment of adaptor proteins, leading to the activation of downstream signaling pathways, including the NF-κB pathway. Activation of NF-κB results in its translocation to the nucleus and the subsequent transcription of genes encoding for various pro-inflammatory cytokines, including IL-12 and TNF-α. The induced IL-12, in turn, can activate natural killer (NK) cells and promote the differentiation of T helper 1 (Th1) cells, leading to the production of Interferon-gamma (IFN-γ) and a robust cell-mediated immune response.

Preclinical Efficacy

In preclinical studies, Motolimod has been shown to stimulate peripheral blood mononuclear cells (PBMCs) to produce TNF-α and IL-12. It also enhances the lytic function of NK cells and augments antibody-dependent cell-mediated cytotoxicity (ADCC).

Quantitative Data from In Vitro Studies

The following table summarizes the in vitro potency of Motolimod (VTX-2337).

| Parameter | Cell Type | Value (EC50) | Reference |

| IL-12 Production | Human PBMCs | 120 ± 30 nM | |

| TNF-α Production | Human PBMCs | 140 ± 30 nM | |

| MIP-1β Induction | Human PBMCs | 60 nM | |

| TLR8 Activation | HEK293-TLR8 cells | ~100 nM |

Experimental Protocols

Protocol 3: In Vitro Stimulation of Human PBMCs

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

-

Stimulation: PBMCs are stimulated with varying concentrations of Motolimod (VTX-2337).

-

Cytokine Measurement: After a specified incubation period (e.g., 24 hours), culture supernatants are collected. The levels of TNF-α and IL-12 are measured by ELISA.

-

Data Analysis: The half-maximal effective concentration (EC50) for cytokine induction is calculated from the dose-response curves.

Protocol 4: TLR Activation Assay

-

Cell Lines: Human embryonic kidney (HEK) 293 cells are transfected to express specific human TLRs (e.g., TLR2, 3, 4, 5, 7, 8, and 9).

-

Reporter System: The cells are also transfected with a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB promoter.

-

Stimulation: The transfected cells are treated with various concentrations of the test compound (e.g., VTX-2337).

-

Measurement: The activity of the reporter enzyme (SEAP) in the culture supernatant is measured to quantify the level of NF-κB activation.

Visualizations

Conclusion

The induction of IL-12 for therapeutic purposes is being actively pursued through innovative strategies. The Veledimex-regulated gene therapy system offers a method for controlled, localized production of IL-12, mitigating the risks of systemic toxicity. In parallel, direct induction of IL-12 through TLR8 agonism with molecules like Motolimod (VTX-2337) provides a distinct and potent mechanism to stimulate an anti-tumor immune response. Both approaches have demonstrated significant potential in preclinical and clinical settings, and ongoing research continues to refine their application in oncology and other diseases. This guide provides a foundational understanding of these two key IL-12 induction strategies for professionals in the field of drug development and immunology.

References

Veledimex Racemate: An In-Depth Technical Review of the Safety and Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veledimex racemate is a synthetic, orally bioavailable small molecule activator ligand for the RheoSwitch Therapeutic System® (RTS®), a gene expression control technology. In the context of its primary clinical application, veledimex is used to control the expression of interleukin-12 (IL-12) from an adenoviral vector (Ad-RTS-hIL-12) administered intratumorally for the treatment of solid tumors, most notably glioblastoma. This technical guide provides a comprehensive overview of the publicly available safety and toxicology data for this compound. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the safety profile of this compound.

While extensive preclinical toxicology studies are a standard requirement for investigational new drugs, detailed quantitative data and specific experimental protocols for this compound are not extensively available in the public domain. This guide summarizes the available clinical safety information and outlines the general principles of non-clinical toxicology studies relevant to a small molecule of this class.

Mechanism of Action and Therapeutic Context

Veledimex's primary function is to activate a proprietary gene switch, which in turn initiates the transcription of a therapeutic gene, such as IL-12. The toxicity profile of the overall therapeutic approach (Ad-RTS-hIL-12 plus veledimex) is therefore a combination of the effects of the adenoviral vector, the expressed therapeutic protein (IL-12), and veledimex itself. The ability to control IL-12 expression by administering and withdrawing veledimex allows for the management of IL-12-related toxicities.

Signaling Pathway for Controlled IL-12 Expression

Clinical Safety Profile

The majority of available safety data for veledimex comes from its use in clinical trials for glioblastoma in combination with Ad-RTS-hIL-12.

Summary of Clinical Adverse Events

In clinical studies, the adverse events associated with the veledimex and Ad-RTS-hIL-12 combination therapy were found to be dose-related, predictable, and reversible upon discontinuation of veledimex. A 20 mg dose of veledimex was determined to have a more favorable risk-benefit profile compared to higher doses of 30 mg and 40 mg, which were associated with increased toxicities.

Table 1: Summary of Key Clinical Safety Findings

| Feature | Observation | Citation |

| Dose-limiting Toxicities | Higher doses (30 mg and 40 mg) were associated with increased treatment-emergent adverse events (TEAEs). | [1][2] |

| Reversibility | Drug-related adverse events were reported to be reversible upon withholding or discontinuing the veledimex dose. | [1][3] |

| Predictability | Toxicities were generally predictable and consistent with the mechanism of action (i.e., immune system activation due to IL-12). | [3] |

| Well-Tolerated Dose | The 20 mg dose of veledimex was identified as the cohort with fewer toxicities and was selected for further investigation. | |

| Healthy Subjects | In a pharmacokinetic study in healthy subjects, veledimex was reported to be well-tolerated. |

Preclinical Toxicology

Detailed, quantitative data from dedicated preclinical toxicology studies on this compound are not publicly available. Standard preclinical toxicology programs for small molecules intended for clinical investigation typically include studies on acute, subchronic, and chronic toxicity, as well as assessments of genotoxicity, carcinogenicity, and reproductive and developmental toxicity. The following sections outline the general methodologies for such studies.

General Experimental Workflow for Preclinical Toxicology

Acute, Subchronic, and Chronic Toxicity

Experimental Protocol (General)

-

Objective: To determine the potential for toxicity after single (acute) and repeated (subchronic, chronic) dosing.

-

Species: Typically conducted in two mammalian species, one rodent (e.g., rat) and one non-rodent (e.g., dog).

-

Administration: The route of administration should be the same as the intended clinical route (oral for veledimex).

-

Dose Levels: A range of doses, including a control group, a low dose, a mid-dose, and a high dose (intended to produce some toxicity).

-

Endpoints:

-

Clinical observations (daily)

-

Body weight and food consumption (weekly)

-

Hematology and clinical chemistry (at specified intervals and at termination)

-

Urinalysis

-

Gross pathology at necropsy

-

Organ weights

-

Histopathological examination of tissues

-

Data Presentation (Hypothetical)

The following tables are illustrative of how data from such studies would be presented. Note: The data in these tables are hypothetical and for illustrative purposes only, as specific data for this compound is not publicly available.

Table 2: Hypothetical Acute Oral Toxicity of Veledimex in Rodents

| Species | Sex | LD50 (mg/kg) | Clinical Signs |

| Rat | Male | >2000 | No mortality or significant clinical signs observed. |

| Rat | Female | >2000 | No mortality or significant clinical signs observed. |

Table 3: Hypothetical 28-Day Repeat-Dose Oral Toxicity of Veledimex - Key Findings

| Species | Dose (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |

| Rat | 0, 50, 200, 800 | Dose-dependent increase in liver enzymes at ≥200 mg/kg/day. | 50 |

| Dog | 0, 20, 80, 320 | Mild gastrointestinal upset at ≥80 mg/kg/day. | 20 |

NOAEL: No Observed Adverse Effect Level

Genotoxicity

Experimental Protocol (General)

-

Objective: To assess the potential of the compound to induce genetic mutations or chromosomal damage.

-

Standard Battery of Tests:

-

Ames Test (in vitro): A bacterial reverse mutation assay to detect point mutations.

-

In vitro Mammalian Cell Assay: To assess for chromosomal aberrations or mutations (e.g., mouse lymphoma assay).

-

In vivo Assay: To evaluate chromosomal damage in a whole animal model (e.g., micronucleus test in rodents).

-

Data Presentation (Hypothetical)

Table 4: Hypothetical Genotoxicity Profile of this compound

| Assay | System | Concentration/Dose Range | Result |

| Ames Test | S. typhimurium, E. coli | Up to 5000 µ g/plate | Negative |

| In vitro Chromosomal Aberration | Human Lymphocytes | Up to 1000 µg/mL | Negative |

| In vivo Micronucleus Test | Mouse Bone Marrow | Up to 2000 mg/kg | Negative |

Carcinogenicity

Experimental Protocol (General)

-

Objective: To assess the carcinogenic potential of the compound after long-term administration.

-

Species: Typically conducted in two rodent species.

-

Duration: 18-24 months.

-

Endpoints: Histopathological examination for neoplastic and non-neoplastic lesions.

Reproductive and Developmental Toxicity

Experimental Protocol (General)

-

Objective: To evaluate the potential effects of the compound on fertility, embryonic and fetal development, and pre- and postnatal development.

-

Study Segments:

-

Fertility and Early Embryonic Development: Dosing in males and females prior to and during mating.

-

Embryo-Fetal Development: Dosing in pregnant females during organogenesis.

-

Pre- and Postnatal Development: Dosing in pregnant and lactating females.

-

Conclusion

The available clinical data suggests that this compound, when used as an activator ligand for the RTS® gene therapy system, has a manageable safety profile. The adverse events are primarily related to the expression of the therapeutic protein (IL-12) and are dose-dependent and reversible. The 20 mg dose has been identified as being relatively well-tolerated in the context of glioblastoma treatment.

A comprehensive assessment of the toxicology of this compound is limited by the lack of publicly available data from dedicated preclinical studies. The information provided herein on the standard methodologies for such studies serves as a general framework for understanding the types of safety evaluations a small molecule like veledimex would undergo during its development. For a complete and detailed understanding of the non-clinical safety profile of veledimex, access to the full preclinical toxicology reports as submitted to regulatory agencies would be required.

References

Veledimex Racemate: A Technical Guide to Target Specificity and Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veledimex is a synthetic, orally bioavailable small molecule that functions as an activator ligand for the RheoSwitch Therapeutic System® (RTS®), a proprietary gene regulation platform developed by Intrexon (now Precigen). It is not a therapeutic agent in the traditional sense with a direct endogenous molecular target. Instead, its "target" is the engineered RheoSwitch® protein complex, and its molecular interactions are designed to control the expression of a therapeutic transgene. This guide provides a detailed technical overview of the target specificity and molecular interactions of Veledimex, focusing on its role in the context of the Ad-RTS-hIL-12 gene therapy, where it controls the production of human interleukin-12 (hIL-12).

The RheoSwitch Therapeutic System®: The Direct Target of Veledimex

The primary target of Veledimex is the RheoSwitch® Therapeutic System®, a synthetic, inducible gene switch. This system is comprised of two engineered fusion proteins that, in the presence of Veledimex, form a functional heterodimeric transcription factor.

-

Ligand-Inducible Transcription Factor: This component consists of the DNA-binding domain of the yeast GAL4 protein fused to a modified ligand-binding domain (LBD) of the ecdysone receptor (EcR). The ecdysone receptor is a nuclear receptor found in insects, and the modifications to its LBD are designed to reduce its affinity for the natural insect hormone ecdysone and increase its specificity and affinity for synthetic diacylhydrazine-based ligands like Veledimex.

-

Co-activation Partner: This protein is a fusion of a transcriptional activation domain, such as VP16 from the Herpes Simplex Virus, with a chimeric retinoid X receptor (RXR). RXR is the natural heterodimerization partner for EcR in insects.

In the absence of Veledimex, these two fusion proteins are expressed but do not form a stable, transcriptionally active complex.

Molecular Interactions of Veledimex with the RheoSwitch® System

Veledimex, a diacylhydrazine-based ecdysteroid agonist, acts as the molecular "key" to activate the RheoSwitch®. The binding of Veledimex to the modified EcR LBD induces a critical conformational change in the protein. This altered conformation exposes a dimerization interface, facilitating a high-affinity interaction with the co-activation partner (the RXR fusion protein).

This ligand-induced heterodimerization creates a functional transcription factor. The GAL4 DNA-binding domain of the ligand-inducible transcription factor then directs the entire complex to a specific synthetic promoter sequence, known as the GAL4 Upstream Activation Sequence (UAS), which is engineered upstream of the therapeutic gene (e.g., hIL-12). The VP16 activation domain of the co-activation partner then recruits the host cell's transcriptional machinery to the promoter, initiating the transcription of the therapeutic gene.

The process is reversible; upon withdrawal of Veledimex, the ligand dissociates from the EcR LBD, the heterodimer disassembles, and transcription of the therapeutic gene ceases. This allows for tight, dose-dependent control over the production of the therapeutic protein.

Signaling Pathway Diagram

Caption: Mechanism of Veledimex-activated IL-12 gene expression.

Quantitative Data

Table 1: Clinical Dosing and Pharmacokinetics of Veledimex

| Parameter | Value | Reference |

| Dose Cohorts (Glioblastoma Trials) | 10 mg, 20 mg, 30 mg, 40 mg daily | [1] |

| Recommended Phase 2 Dose | 20 mg daily | [2] |

| Blood-Brain Barrier Penetration | 35% ± 5% of plasma levels detected in brain tumor | [1] |

| Time to Peak IL-12 Serum Levels | Approximately Day 3 after surgery and initiation of Veledimex | [3] |

| Effect of Food on Pharmacokinetics | Prolonged and enhanced absorption | [4] |

Table 2: Preclinical In Vivo Dose-Response of Veledimex

| Animal Model | Veledimex Dose | Outcome | Reference |

| GL-261 Glioma Mouse Model | 10 and 30 mg/m²/day | Dose-related increase in tumor IL-12 mRNA and protein; improved survival | |

| B16F0 Melanoma Mouse Model | ~200 mg/m² in chow | Increased local expression of IL-12, decreased tumor growth |

Experimental Protocols

The characterization of a ligand-activated gene switch system like Veledimex and the RheoSwitch® platform typically involves two key types of in vitro assays: radioligand binding assays to determine the binding affinity of the ligand for its receptor, and reporter gene assays to quantify the functional consequence of this binding (i.e., gene transcription).

Radioligand Binding Assay (General Protocol)

This assay measures the direct interaction between Veledimex and the modified ecdysone receptor.

Objective: To determine the binding affinity (Kd) of Veledimex for the modified ecdysone receptor (EcR) component of the RheoSwitch® system.

Methodology:

-

Receptor Preparation: The modified EcR and chimeric RXR proteins are expressed in a suitable system (e.g., insect cells, in vitro transcription/translation) and purified.

-

Radioligand: A radiolabeled version of Veledimex or a similar high-affinity diacylhydrazine ligand (e.g., with ³H or ¹²⁵I) is used.

-

Assay Buffer: A buffer optimized for nuclear receptor binding is prepared.

-

Saturation Binding:

-

A constant amount of the purified receptor heterodimer is incubated with increasing concentrations of the radioligand.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled Veledimex.

-

After incubation to equilibrium, bound and free radioligand are separated (e.g., by filtration).

-